molecular formula C8H7NO3 B589915 5-Methoxyoxepino[3,2-d]isoxazole CAS No. 133708-04-0

5-Methoxyoxepino[3,2-d]isoxazole

Cat. No.: B589915
CAS No.: 133708-04-0
M. Wt: 165.148
InChI Key: RZCMXHSSLGQGPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxyoxepino[3,2-d]isoxazole is a synthetic isoxazole derivative of significant interest in medicinal chemistry and pharmacological research. Isoxazoles are a prominent class of five-membered heterocycles known for a wide spectrum of biological activities, serving as key pharmacophores in several approved drugs . This compound is presented as a high-purity material for use in early-stage discovery and investigative studies. Research Applications and Value Based on the well-established profile of isoxazole derivatives, this compound holds potential for several research pathways. Isoxazole compounds are frequently investigated for their immunomodulatory properties , demonstrating both immunosuppressive and immunostimulatory activities in various experimental models . Specific derivatives have been shown to inhibit mitogen-induced proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress the production of pro-inflammatory cytokines like TNF-α . Furthermore, the isoxazole scaffold is a common feature in compounds studied for their anti-inflammatory , anticancer , antimicrobial , and anticonvulsant activities . The structural motif of this particular compound suggests it may be a valuable intermediate for synthesizing novel molecules or as a tool compound for probing biological mechanisms related to immune and inflammatory responses. Handling and Compliance This product is intended For Research Use Only and is not suitable for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all applicable laboratory safety protocols.

Properties

CAS No.

133708-04-0

Molecular Formula

C8H7NO3

Molecular Weight

165.148

IUPAC Name

5-methoxyoxepino[3,2-d][1,2]oxazole

InChI

InChI=1S/C8H7NO3/c1-10-7-2-3-11-8-6(4-7)5-9-12-8/h2-5H,1H3

InChI Key

RZCMXHSSLGQGPH-UHFFFAOYSA-N

SMILES

COC1=CC2=C(OC=C1)ON=C2

Synonyms

Oxepino[3,2-d]isoxazole, 5-methoxy- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural similarities with 5-Methoxyoxepino[3,2-d]isoxazole, differing in substituents or fused ring systems:

Compound Name Key Structural Features Pharmacological Activity Selectivity (Cancer vs. Normal Cells) IC50 Range (µM)
Pyrrolo[3,2-d]isoxazole (Compound 5) Fused pyrrole-isoxazole system with indole substituent High cytotoxicity against HCT-116 and PC3 cancer cells High (low toxicity to WI-38 cells) 1–10 (very strong)
Isoxazole derivatives 11–14 Selenocyanate/diselenide or aryl substituents Chemopreventive and cytotoxic activity ; antioxidant potential Moderate to high 11–20 (strong)
Quinazolinone 8 and Imidazolinone 10 Isoxazole fused with quinazolinone/imidazolinone Selective activity: Quinazolinone 8 targets HCT-116; Imidazolinone 15 targets PC3 Variable 21–50 (moderate)
Enaminone Isoxazoles (e.g., ONMe) Non-amide-ester enaminone-isoxazole hybrids Antiepileptic activity (NINDS-tested; MES and scMET models) N/A N/A (in vivo models)

Key Findings

Cytotoxicity and Selectivity
  • Pyrrolo[3,2-d]isoxazole (Compound 5): Exhibited the highest cytotoxicity (IC50: 1–10 µM) against colorectal (HCT-116) and prostate (PC3) cancer cells, with minimal toxicity to normal lung fibroblasts (WI-38) . The indole substituent at position 3 enhances tumor selectivity .
  • Selenocyanate 11 and Diselenide 12: Demonstrated dual chemopreventive and cytotoxic effects, likely due to selenium’s redox-modulating properties . Their IC50 values (11–20 µM) classify them as "strong" agents .
  • This compound (Inferred): The methoxy group may improve metabolic stability or membrane permeability compared to non-methoxylated analogs, though direct data are lacking.
Antioxidant Activity
  • Isoxazole derivatives with electron-donating groups (e.g., indole, selenocyanate) exhibit free radical scavenging capacity in DPPH assays . For example, compound 13 (an isoxazole derivative) showed notable antioxidant effects .

Preparation Methods

Copper-Catalyzed [3+2] Cycloaddition

A regioselective one-pot synthesis of 3,5-disubstituted isoxazoles was achieved using copper(I) catalysis, where terminal alkynes react with in situ–generated nitrile oxides (Route a, Fig. 2 in). This method, reported by Hansen et al., yields isoxazoles with >80% efficiency under mild conditions (25–60°C, 4–6 h). For this compound, a propargyl ether precursor bearing a methoxy group could serve as the alkyne component, enabling direct incorporation of the methoxy substituent during cycloaddition.

Ultrasound-Assisted Synthesis

Oxepine Ring Construction via Ring-Closing Reactions

The seven-membered oxepine ring necessitates strategic ring-closing methodologies, often involving etherification or C–O bond formation.

Mitsunobu Reaction for Ether Synthesis

The Mitsunobu reaction, employing triphenylphosphine and diethyl azodicarboxylate (DEAD), enables the formation of ether bonds between hydroxyl and alcohol groups. Applying this to a 5-hydroxylisoxazole intermediate and a diol precursor could yield the oxepine ring. For instance, reacting 5-hydroxy-3-methoxyisoxazole with 1,5-pentanediol under Mitsunobu conditions (THF, 0°C to reflux) may facilitate cyclization.

Ring-Closing Metathesis (RCM)

Grubbs’ catalyst-catalyzed RCM offers a versatile route to medium-sized rings. A diene-containing isoxazole precursor, such as 3-methoxy-5-vinylisoxazole, could undergo RCM in dichloromethane at 40°C to form the oxepine ring. This method, however, requires careful optimization to avoid competing polymerization.

Methoxy Group Introduction Strategies

The methoxy substituent at position 5 can be introduced either during cycloaddition or via post-functionalization.

Direct Incorporation via Nitrile Oxide Precursors

Using methoxy-substituted nitrile oxides in cycloaddition reactions ensures regioselective methoxy placement. For example, chlorination of 4-methoxybenzaldoxime followed by dehydrohalogenation generates the requisite nitrile oxide, which reacts with alkynes to yield 5-methoxyisoxazoles.

O-Methylation of Hydroxyl Intermediates

Post-synthetic O-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) offers an alternative route. A 5-hydroxylisoxazole intermediate, obtained via hydrolysis of a 5-chloroisoxazole, can be methylated in DMF at 60°C to install the methoxy group.

Green Chemistry Approaches

Recent advancements emphasize solvent-free and aqueous conditions to enhance sustainability.

Aqueous-Mediated Cycloaddition

Pérez et al. reported a one-pot three-component synthesis of 3,5-disubstituted isoxazoles in choline chloride:urea deep eutectic solvent (DES), achieving 88–95% yields. Adapting this method, nitrile oxides generated from hydroxylamine and aldehydes could react with methoxy-bearing alkynes in DES, bypassing organic solvents.

Ionic Liquid Recycling

Valizadeh et al. synthesized isoxazoles in recyclable ionic liquids ([BMIM]X), attaining 90–94% yields. This approach reduces waste and enables catalyst recovery, critical for large-scale synthesis of this compound.

Comparative Analysis of Synthetic Methods

The table below evaluates key methodologies based on yield, regioselectivity, and environmental impact:

MethodConditionsYield (%)RegioselectivityEco-Friendliness
Cu(I)-Catalyzed [3+2]CH₃CN, 60°C, 6 h82–88High (3,5)Moderate
Ultrasound-AssistedH₂O/EtOH, 50°C, 1 h85–92ModerateHigh
Mitsunobu CyclizationTHF, 0°C→reflux, 12 h75–80N/ALow
Aqueous DES SynthesisChCl:urea, rt, 4 h88–95HighVery High
Ionic Liquid Synthesis[BMIM]BF₄, 80°C, 3 h90–94HighHigh

Q & A

What synthetic methodologies are optimal for preparing 5-methoxy-substituted isoxazole derivatives, and how can reaction conditions be optimized?

Basic Research Question
The synthesis of 5-methoxyisoxazole derivatives often involves cyclization reactions or late-stage functionalization. For example, solvent selection (e.g., DMSO) and reflux conditions (18 hours at elevated temperatures) are critical for achieving high yields, as demonstrated in the synthesis of triazole derivatives . Solvent polarity and reaction time influence product selectivity, as seen in the controlled formation of 5-methoxyoxazole versus 2-imidazoline derivatives via promoter-mediated pathways .
Methodological Guidance :

  • Use DMSO as a solvent for cyclization reactions to enhance reaction efficiency.
  • Optimize reflux duration (e.g., 12–18 hours) and temperature to balance yield and purity.
  • Employ ice-water quenching and ethanol-water crystallization for product isolation .

How can researchers design experiments to evaluate the inhibitory effects of 5-methoxyoxepino[3,2-d]isoxazole on glutathione-dependent enzymes?

Advanced Research Question
In vitro assays using purified human erythrocyte-derived glutathione reductase (GR) and glutathione S-transferase (GST) are standard. For instance, 3-(4-chlorophenyl)isoxazole showed uncompetitive inhibition of GR (IC₅₀ = 0.059 µM, Kᵢ = 0.011 µM), while 3-(4-bromophenyl)isoxazole competitively inhibited GST (IC₅₀ = 0.099 µM, Kᵢ = 0.059 µM) .
Methodological Guidance :

  • Use Lineweaver-Burk plots to distinguish between competitive and uncompetitive inhibition.
  • Validate results with dose-response curves to calculate IC₅₀ and Kᵢ values.
  • Include positive controls (e.g., known GST/GR inhibitors) for comparative analysis .

What analytical techniques are recommended for characterizing the structural and electronic properties of this compound?

Basic Research Question
X-ray crystallography and NMR spectroscopy are critical. For example, bond lengths and torsional angles in isoxazole derivatives (e.g., 5-(4-chlorophenyl)isoxazol-3-ylmethanol) can be resolved via crystallography, while NMR confirms substituent positioning .
Methodological Guidance :

  • Perform single-crystal X-ray diffraction to determine bond angles and spatial arrangements.
  • Use ¹H/¹³C NMR to verify methoxy group integration and aromatic proton environments.
  • Compare experimental data with computational models (e.g., DFT) for electronic property validation .

How should structure-activity relationship (SAR) studies be structured to optimize the bioactivity of this compound derivatives?

Advanced Research Question
Focus on substituent effects at key positions. For example, C-5 methoxy and C-4 carboxy groups in isoxazole derivatives enable late-stage diversification via palladium cross-coupling, enhancing interactions with biological targets like RORγt .
Methodological Guidance :

  • Use retrosynthetic analysis to prioritize modular synthesis (e.g., Scheme 3 in ).
  • Test derivatives with varying substituents (e.g., halogen, nitro, alkyl) against target enzymes or receptors.
  • Correlate electronic (Hammett σ) and steric parameters with bioactivity trends .

How can contradictory data on enzyme inhibition potency among isoxazole derivatives be resolved?

Advanced Research Question
Discrepancies in IC₅₀ values may arise from assay conditions or enzyme isoforms. For example, 3-(4-chlorophenyl)isoxazole’s uncompetitive GR inhibition contrasts with 3-(4-bromophenyl)isoxazole’s competitive GST inhibition due to distinct active-site interactions .
Methodological Guidance :

  • Replicate assays under standardized conditions (pH, temperature, substrate concentration).
  • Perform kinetic studies (e.g., Michaelis-Menten) to confirm inhibition mechanisms.
  • Use molecular docking to visualize binding modes and explain potency differences .

What strategies are effective for improving the solubility and bioavailability of this compound in pharmacological studies?

Advanced Research Question
Derivatization with hydrophilic groups (e.g., hydroxymethyl) or formulation with cyclodextrins can enhance solubility. For example, (5-(4-chlorophenyl)isoxazol-3-yl)methanol’s hydroxymethyl group facilitates nucleophilic reactions for prodrug development .
Methodological Guidance :

  • Introduce polar substituents (e.g., -OH, -COOH) without disrupting the isoxazole core.
  • Use lipid-based nanoformulations or co-solvents (e.g., PEG 400) for in vivo studies.
  • Assess logP and aqueous solubility via shake-flask or HPLC methods .

How can researchers validate the proposed mechanisms of action for this compound in cellular models?

Advanced Research Question
Combine enzyme inhibition data with cellular assays. For example, fluorophenyl-isoxazole-carboxamides induce apoptosis in HeLa cells via α-fetoprotein suppression and tubulin acetylation, linking enzyme targets (e.g., HDACs) to phenotypic outcomes .
Methodological Guidance :

  • Perform RNA-seq or proteomics to identify downstream pathways.
  • Use siRNA knockdown to confirm target dependency.
  • Validate mechanisms with rescue experiments (e.g., exogenous glutathione for GST/GR studies) .

What computational tools are recommended for predicting the reactivity and stability of this compound derivatives?

Basic Research Question
DFT calculations and molecular dynamics (MD) simulations predict electronic properties and degradation pathways. For instance, the low-energy conical intersection in isoxazole photodissociation explains its stability under UV light .
Methodological Guidance :

  • Use Gaussian or ORCA for HOMO-LUMO gap and Fukui index calculations.
  • Simulate solvent effects with COSMO-RS to predict stability in biological matrices.
  • Validate predictions with accelerated stability testing (e.g., ICH guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.